Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

Description

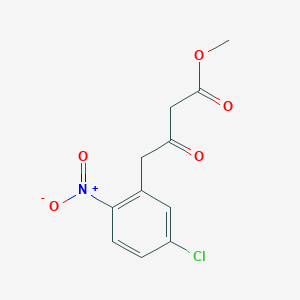

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is a β-keto ester derivative featuring a substituted phenyl ring at the 4-position of the butanoate backbone. The phenyl substituent contains both a chlorine atom at the 5-position and a nitro group (-NO₂) at the 2-position, which confer distinct electronic and steric properties to the molecule. The nitro group’s electron-withdrawing nature and the chloro substituent’s inductive effects synergistically influence the compound’s reactivity, stability, and spectroscopic characteristics.

Properties

Molecular Formula |

C11H10ClNO5 |

|---|---|

Molecular Weight |

271.65 g/mol |

IUPAC Name |

methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H10ClNO5/c1-18-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13(16)17/h2-4H,5-6H2,1H3 |

InChI Key |

JIAMYYLLJPEXPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or even solid catalysts like alumina under microwave irradiation .

Industrial Production Methods

For industrial production, the synthesis process needs to be optimized for yield and purity. This often involves the use of high-purity reagents and controlled reaction conditions. The reaction mixture is typically stirred under microwave irradiation to increase the reaction rate and yield . After the reaction, the product is isolated and purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These reactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than chloro or fluoro substituents in analogs (8–10). Steric Effects: The 2-nitro group introduces steric hindrance near the ester moiety, which may reduce reaction rates compared to para-substituted analogs like (10) .

Physical Properties :

- Boiling points for analogs correlate with substituent polarity. For example, (10) (4-Cl) has a higher boiling point (117–121°C) than (8) (92–96°C) due to increased dipole interactions. The target compound’s boiling point is expected to be higher than (10) due to the nitro group’s polarity, though steric effects may offset this trend.

Spectroscopic Differences :

- IR Spectroscopy : The nitro group in the target compound introduces asymmetric and symmetric stretching vibrations (~1520 and ~1350 cm⁻¹), absent in (8–10) . The keto and ester carbonyl peaks (~1720–1745 cm⁻¹) remain consistent across analogs .

- NMR Spectroscopy : The aromatic protons in the target compound would exhibit distinct deshielding due to the nitro group’s strong meta-directing effects. For instance, the proton adjacent to the nitro group (position 3) would resonate downfield compared to (10) ’s para-Cl protons.

- Mass Spectrometry : The molecular ion (M⁺) for the target compound is calculated at m/z 284, with isotopic peaks from chlorine (³⁵Cl/³⁷Cl, 3:1 ratio). Fragmentation patterns would differ from analogs due to nitro-group-induced stability of intermediates.

Synthetic Yields :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.